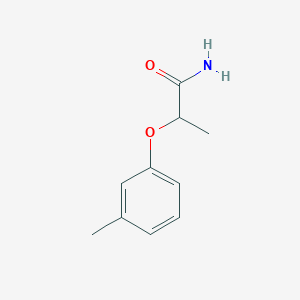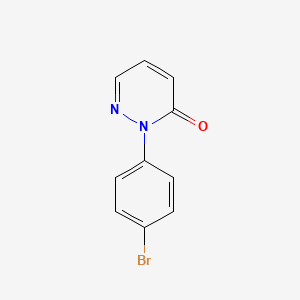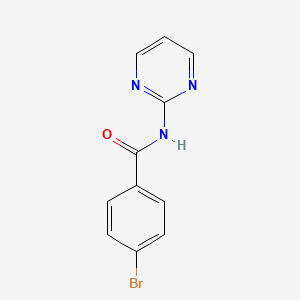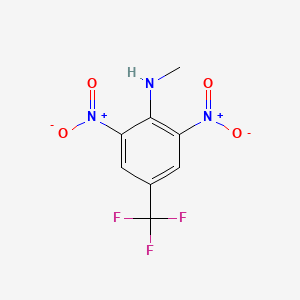
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide
Vue d'ensemble
Description
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide, also known as NPT, is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and biochemistry. NPT is a cyclic amide that has a pyridine ring and two carboxamide groups. It has been found to have a number of interesting biological properties and has been studied for its potential applications in medical research, drug development, and biochemistry.
Applications De Recherche Scientifique
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has been studied for its potential applications in medical research, drug development, and biochemistry. It has been found to have a number of interesting biological properties, including anti-cancer, anti-inflammatory, and anti-microbial properties. N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the development of new drugs, as well as for its potential use in the diagnosis and treatment of various diseases.
Mécanisme D'action
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has been found to interact with a number of different proteins and enzymes in the body, including cyclooxygenase, lipoxygenase, and 5-lipoxygenase. It has been found to inhibit the activity of these proteins and enzymes, which can lead to a variety of biological effects. N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has also been found to interact with a number of other proteins and enzymes, including those involved in the regulation of cell growth and differentiation, and those involved in the regulation of immune system function.
Biochemical and Physiological Effects
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have anti-fungal and anti-viral properties, as well as to have anti-oxidant and anti-aging properties. In addition, N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has been found to have a number of other effects, including the regulation of cell growth and differentiation, and the regulation of immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has a number of advantages and limitations for use in lab experiments. On the one hand, it has been found to have a variety of interesting biological properties and has been studied for its potential applications in medical research, drug development, and biochemistry. On the other hand, N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide is a relatively unstable compound and has a tendency to degrade over time. This can make it difficult to use in lab experiments, as the compound may not remain stable for long periods of time. Additionally, N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide is also a relatively expensive compound, which can limit its use in some lab experiments.
Orientations Futures
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has a number of potential future applications. It has been studied for its potential use in the development of new drugs, as well as for its potential use in the diagnosis and treatment of various diseases. Additionally, N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has been studied for its potential use in the development of new materials, such as polymers and nanomaterials, for use in medical and industrial applications. Additionally, N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has also been studied for its potential use in the development of new imaging technologies, such as MRI and CT scans, for use in diagnosing and treating various diseases. Finally, N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide has also been studied for its potential use in the development of new therapeutic strategies, such as gene therapy, for treating various diseases.
Méthodes De Synthèse
N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide can be synthesized through a variety of methods. The most common method involves the reaction of pyridine and tetrahydrofuran with an anhydride in the presence of a base. This reaction produces N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide as a white crystalline solid. Other methods of synthesizing N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide include the reaction of pyridine and tetrahydrofuran with an anhydride in the presence of an acid, and the reaction of pyridine and tetrahydrofuran with an anhydride in the presence of an alcohol.
Propriétés
IUPAC Name |
N-pyridin-2-yloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYLFCTYZOYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260949 | |
| Record name | Tetrahydro-N-2-pyridinyl-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
600159-64-6 | |
| Record name | Tetrahydro-N-2-pyridinyl-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600159-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-N-2-pyridinyl-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)



![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)




